molecular formula C9H8ClNO2 B1271123 N-(2-chloroacetyl)benzamide CAS No. 7218-27-1

N-(2-chloroacetyl)benzamide

Cat. No.: B1271123
CAS No.: 7218-27-1
M. Wt: 197.62 g/mol
InChI Key: ZDAYXLBYGPADRK-UHFFFAOYSA-N
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Description

N-(2-chloroacetyl)benzamide is an organic compound with the molecular formula C9H8ClNO2. It is a benzamide derivative where the benzamide moiety is substituted with a 2-chloroacetyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-chloroacetyl)benzamide can be synthesized through the direct condensation of benzoic acid and 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-(2-chloroacetyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 2-chloroacetic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: N-substituted benzamides.

    Hydrolysis: Benzoic acid and 2-chloroacetic acid.

    Reduction: N-(2-chloroethyl)benzamide.

Scientific Research Applications

N-(2-chloroacetyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical synthesis.

Comparison with Similar Compounds

    N-(2-bromoacetyl)benzamide: Similar structure but with a bromine atom instead of chlorine.

    N-(2-iodoacetyl)benzamide: Similar structure but with an iodine atom instead of chlorine.

    N-(2-fluoroacetyl)benzamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness: N-(2-chloroacetyl)benzamide is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom

Properties

IUPAC Name

N-(2-chloroacetyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-6-8(12)11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAYXLBYGPADRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368632
Record name N-(2-Chloro-acetyl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7218-27-1
Record name N-(2-Chloro-acetyl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloroacetyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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